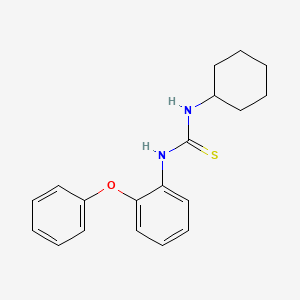

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHCQNJKRUWLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Cyclohexyl 3 2 Phenoxyphenyl Thiourea

Established Synthetic Pathways for Thiourea (B124793) Compounds

The formation of the thiourea backbone can be achieved through several reliable and well-documented chemical transformations. The choice of method often depends on the availability of starting materials, the desired purity, and the scale of the reaction.

Reaction of Amines with Isothiocyanates

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it a preferred route for a vast array of thiourea derivatives. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

For the synthesis of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea, this would involve the reaction of cyclohexylamine (B46788) with 2-phenoxyphenyl isothiocyanate. The reaction is often carried out in an aprotic solvent, such as acetone (B3395972), dichloromethane, or tetrahydrofuran, at room temperature. nih.gov The simplicity of this method, often requiring just stirring the reactants together, and the ease of purification by filtration and recrystallization contribute to its widespread use.

Utilization of Thiocarbonyl Diimidazole (TCDI) in Thiourea Synthesis

1,1'-Thiocarbonyldiimidazole (TCDI) serves as a safe and effective thiocarbonylating agent, acting as a synthetic equivalent of the highly toxic and volatile thiophosgene (B130339). TCDI reacts with amines in a stepwise manner. First, one imidazole (B134444) group is displaced by an amine to form an imidazolyl thiocarbamate intermediate. A second amine then displaces the remaining imidazole group to yield the unsymmetrical thiourea. This method is particularly useful when the corresponding isothiocyanate is unstable or not commercially available.

Multistep Synthesis Approaches for Complex Thiourea Analogues

For structurally complex or functionally diverse thiourea analogues, multistep synthetic sequences are often necessary. These approaches may involve the initial synthesis of a complex amine or isothiocyanate precursor, followed by the key thiourea-forming reaction. For instance, creating novel thiourea-based ligands for metal complexation or bifunctional organocatalysts often requires the integration of the thiourea moiety into a larger, pre-synthesized molecular framework. mdpi.com

Another multistep approach involves the use of dithiocarbamate (B8719985) salts. These are typically formed from the reaction of an amine with carbon disulfide in the presence of a base. organic-chemistry.org The dithiocarbamate can then be treated with a desulfurizing agent to generate an isothiocyanate in situ, which subsequently reacts with another amine to form the thiourea. orgsyn.org This method avoids the isolation of potentially hazardous isothiocyanates.

Precursor Compounds and Reagents in this compound Synthesis

The direct synthesis of this compound via the amine-isothiocyanate pathway relies on two key precursors:

Cyclohexylamine: A readily available primary aliphatic amine.

2-Phenoxyphenyl isothiocyanate: A more specialized aromatic isothiocyanate that is not commonly available commercially.

Therefore, the synthesis of the target compound effectively begins with the preparation of the isothiocyanate precursor. The most common route to aryl isothiocyanates is from the corresponding primary aniline (B41778), in this case, 2-phenoxyaniline (B124666) .

The conversion of 2-phenoxyaniline to 2-phenoxyphenyl isothiocyanate can be accomplished using several reagents, as summarized in the table below.

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thiophosgene (CSCl₂) | Inert solvent (e.g., dichloromethane, toluene), often with a base (e.g., triethylamine, CaCO₃) | High reactivity and yields | Extremely toxic, volatile, and corrosive |

| Carbon Disulfide (CS₂) | Multi-step: Forms dithiocarbamate salt with a base, followed by decomposition with reagents like lead nitrate (B79036) or ethyl chloroformate orgsyn.org | Avoids thiophosgene | Often requires heavy metal salts, multi-step process |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | Reaction with aniline, often requires heating | Safer alternative to thiophosgene | Can be less reactive, may require forcing conditions |

| Ammonium or Alkali Metal Thiocyanate | In the presence of acid (e.g., HCl) to form a thiourea intermediate, which is then cleaved by heating justia.com | Uses stable, readily available reagents | Two-step, one-pot process that requires heating for cleavage |

Once 2-phenoxyphenyl isothiocyanate is synthesized, it can be directly reacted with cyclohexylamine to afford the final product, this compound.

Optimization Strategies in the Synthesis of this compound

Optimizing the synthesis of N,N'-disubstituted thioureas involves maximizing the yield and purity of the product while minimizing reaction times and environmental impact. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

Reaction Conditions and Catalysis Studies

For the reaction between cyclohexylamine and 2-phenoxyphenyl isothiocyanate, several factors can be fine-tuned to enhance efficiency.

Solvent Effects: The choice of solvent can influence the reaction rate and the ease of product isolation. While a range of aprotic solvents are effective, studies on related syntheses have explored more environmentally benign options. For example, carrying out the reaction in an aqueous medium or under solvent-free conditions has proven successful for certain thiourea derivatives, often leading to simple product isolation by filtration. organic-chemistry.org

Temperature Control: The addition of amines to isothiocyanates is typically exothermic. While many reactions proceed smoothly at room temperature, gentle heating may be required for less reactive or sterically hindered substrates. Conversely, for highly reactive partners, initial cooling may be necessary to control the reaction rate and prevent the formation of byproducts.

Catalysis: While the reaction often proceeds without a catalyst, certain conditions may benefit from their use. For syntheses starting from amines and carbon disulfide, catalysts can facilitate the decomposition of the intermediate dithiocarbamate. In more complex, multicomponent reactions for thiourea synthesis, various catalysts have been employed to improve efficiency. researchgate.net For the direct amine-isothiocyanate coupling, the reaction is generally so efficient that catalysis is not required. Optimization efforts would more likely focus on the conditions for the prior step—the formation of the isothiocyanate.

The table below summarizes key optimization parameters for a typical N-alkyl-N'-aryl thiourea synthesis.

| Parameter | Condition | Objective and Considerations |

|---|---|---|

| Solvent | Aprotic (DCM, THF), Protic (Water, Ethanol), or Solvent-free | To ensure solubility of reactants, facilitate product precipitation, and minimize environmental impact. |

| Temperature | 0°C to Reflux | To control reaction rate, manage exothermicity, and overcome activation energy for less reactive substrates. |

| Stoichiometry | Equimolar or slight excess of one reactant | To drive the reaction to completion and simplify purification. Using a slight excess of a volatile amine can be effective. |

| Reaction Time | Minutes to several hours | To ensure complete conversion. Monitored by techniques like Thin Layer Chromatography (TLC). |

By systematically adjusting these conditions, the synthesis of this compound can be refined to achieve high yields and purity, facilitating its use in further chemical applications.

Purification Techniques for Thiourea Derivatives

The purification of thiourea derivatives, including this compound, is a critical step to ensure the isolation of a product with high purity, which is essential for its subsequent applications and characterization. The choice of purification method depends on the physical properties of the compound, the nature of the impurities, and the scale of the reaction.

Commonly employed purification techniques include:

Recrystallization: This is a widely used method for purifying solid thiourea derivatives. mdpi.com The crude product is dissolved in a suitable hot solvent in which it is soluble, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. mdpi.com The selection of an appropriate solvent or solvent system is crucial for effective purification. For instance, some acyl thioureas have been successfully recrystallized from ethanol. mdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. acs.org This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. acs.orgnih.gov The polarity of the solvent system is optimized to achieve effective separation of the target thiourea derivative from byproducts and unreacted starting materials. nih.gov Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the purity of the fractions collected from the column. acs.org

Acid-Base Extraction: If the thiourea derivative or the impurities contain acidic or basic functional groups, purification can be achieved through acid-base extraction. researchgate.net This involves dissolving the mixture in an organic solvent and washing it with an acidic or basic aqueous solution to remove the corresponding impurities.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of high-purity compounds, HPLC is an effective method. researchgate.net Reversed-phase HPLC, often using a C18 column, is frequently employed. chromforum.org The mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water with potential additives, is adjusted to achieve optimal separation. google.com For highly polar thiourea compounds, which may have poor retention on standard C18 columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded columns can be beneficial. chromforum.org

The crude product obtained from synthesis is often first washed with water to remove any water-soluble impurities before proceeding with more advanced purification techniques. derpharmachemica.com The final purity is typically confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices for Thioureas

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact and improve safety. mdpi.com These approaches focus on using less hazardous reagents, employing environmentally benign solvents, improving energy efficiency, and maximizing atom economy.

Key green and sustainable practices for thiourea synthesis include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. An "on-water" reaction method for synthesizing unsymmetrical thioureas involves the reaction of isothiocyanates and amines in water. organic-chemistry.org This method often leads to simple product isolation through filtration and allows for the recycling of the aqueous effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org A patented method describes a one-step synthesis of thiourea derivatives from phenoxysulfonyl chloride and a primary amine in water at elevated temperatures (65-100°C). google.com

Deep Eutectic Solvents (DES): Deep eutectic solvents have emerged as green reaction media. A notable example is the use of a choline (B1196258) chloride/tin(II) chloride ([ChCl][SnCl₂]₂) system, which acts as both a catalyst and a solvent for the synthesis of N-monosubstituted thioureas from thiourea and amines. rsc.orgrsc.org This method is efficient, and the DES can be recovered and reused multiple times without a significant loss in activity. rsc.orgrsc.org

Mechanochemical Synthesis: Solvent-free synthesis using mechanochemistry, such as ball milling, represents a highly sustainable approach. nih.gov This method can produce thioureas with high yields and avoids the use of bulk solvents, simplifying workup procedures. nih.govscience.gov For instance, the condensation of an amine with carbon disulfide can be carried out under mechanochemical conditions. nih.gov

Atom-Economic Reactions: The reaction between isocyanides, amines, and elemental sulfur is a completely atom-economic process that produces thioureas in excellent yields at ambient temperatures. organic-chemistry.org This multicomponent reaction is significantly more sustainable than traditional methods that may generate stoichiometric byproducts. researchgate.net

Alternative Reagents: Traditional methods for thiourea synthesis often relied on highly toxic reagents like thiophosgene or carbon disulfide. google.comrsc.org Green chemistry seeks to replace these with safer alternatives. For example, using thiourea itself as a thiocarbonyl source in the presence of a suitable catalyst provides a more biocompatible route. rsc.orgrsc.org Another approach utilizes the bench-stable solid reagent (Me₄N)SCF₃ for the efficient conversion of primary amines to isothiocyanates, which can then react to form thioureas. acs.org

The table below summarizes various green synthetic approaches for thiourea derivatives.

Interactive Data Table: Green Synthetic Methods for Thioureas

| Method | Key Features | Reagents/Solvents | Advantages | Citations |

| On-Water Synthesis | Reaction is performed in water instead of organic solvents. | Isothiocyanates, Amines, Water | Avoids toxic VOCs, simple filtration, recyclable effluent. | organic-chemistry.org |

| Deep Eutectic Solvents | DES acts as both catalyst and recyclable solvent. | Thiourea, Amines, Choline chloride/tin(II) chloride | Reusable catalyst/solvent system, high yields. | rsc.orgrsc.org |

| Mechanochemistry | Solvent-free reaction conducted by ball milling. | Amines, Isothiocyanates or Carbon Disulfide | Eliminates bulk solvents, high efficiency, simple workup. | nih.gov |

| Atom-Economic MCR | Multicomponent reaction with 100% atom economy. | Isocyanides, Amines, Elemental Sulfur | High atom efficiency, mild conditions, sustainable. | organic-chemistry.orgresearchgate.net |

| Alternative Reagents | Use of less toxic starting materials. | Thiourea (as thiocarbonyl source), (Me₄N)SCF₃ | Avoids highly toxic reagents like thiophosgene. | rsc.orgacs.org |

| One-Pot Synthesis in Water | One-step synthesis from readily available materials. | Phenoxysulfonyl chloride, Primary amine, Water | Low toxicity, mild conditions, easy purification. | google.com |

Exploration of Stereoselective Synthesis for this compound Analogues

The stereoselective synthesis of analogues of this compound is an area of significant interest, particularly for applications where chirality plays a crucial role. Chiral thiourea derivatives are widely recognized as powerful organocatalysts and have applications in medicinal chemistry. mdpi.comresearchgate.net The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers of thiourea analogues, which can exhibit distinct biological activities or catalytic properties.

The primary strategies for introducing stereocenters into thiourea analogues involve:

Use of Chiral Starting Materials: The most straightforward approach to synthesizing chiral thioureas is the reaction of a chiral amine with an isothiocyanate or vice versa. mdpi.com To create a chiral analogue of this compound, one could use a chiral derivative of cyclohexylamine or a chiral 2-phenoxyaniline. For example, using an enantiomerically pure (1R,2R)-1,2-diaminocyclohexane derivative would introduce defined stereocenters into the resulting thiourea structure. mdpi.com

Chiral Thiourea-Catalyzed Reactions: Chiral bifunctional thioureas are highly effective catalysts for a variety of asymmetric transformations. researchgate.netrsc.org These catalysts operate through hydrogen bonding to activate substrates and control the stereochemical outcome of a reaction. mdpi.com While this is often used to synthesize other chiral molecules, the principles can be applied to the synthesis of complex thiourea analogues. For instance, a chiral thiourea catalyst could facilitate an enantioselective Michael addition to construct a more complex, chiral side chain on an analogue of the parent compound. rsc.org

Isothiourea-Catalyzed Reactions: Chiral isothioureas have emerged as potent catalysts for enantioselective reactions. nih.govacs.org They can catalyze reactions such as the Michael addition of nucleophiles to α,β-unsaturated esters. acs.org This methodology could be employed to synthesize analogues of this compound where a stereocenter is generated in a substituent attached to the phenyl or cyclohexyl ring. DFT calculations have shown that the stereoselectivity in these reactions is often governed by minimizing steric strain in the transition state, with a stereodirecting group on the catalyst guiding the approach of the nucleophile. nih.gov

Synthesis of Atropisomeric Analogues: If the phenoxyphenyl group or a substituent on the cyclohexyl ring is sufficiently bulky, it can lead to hindered rotation around a single bond, creating axial chirality (atropisomerism). The synthesis of such analogues in an enantioselective manner would require a chiral catalyst or a chiral auxiliary to control the orientation of the bulky groups during the bond-forming step. For example, isothiourea catalysis has been used to generate products containing both a stereogenic center and a stereogenic axis with excellent stereoselectivity. nih.gov

The table below outlines potential strategies for the stereoselective synthesis of analogues.

Interactive Data Table: Stereoselective Synthetic Approaches for Thiourea Analogues

| Strategy | Description | Key Reagents/Catalysts | Potential Application for Analogues | Citations |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Chiral amines (e.g., chiral cyclohexylamine derivatives), Chiral isothiocyanates | Direct synthesis of enantiopure analogues by reacting with the corresponding achiral partner. | mdpi.com |

| Chiral Thiourea Organocatalysis | Employs a chiral thiourea to catalyze an asymmetric reaction. | Bifunctional thiourea catalysts (e.g., Takemoto catalyst) | Asymmetric functionalization of a precursor to an analogue, such as in an intramolecular Michael-type cyclization. | rsc.org |

| Chiral Isothiourea Catalysis | Uses a chiral isothiourea to activate a substrate for enantioselective attack. | HyperBTM and related isothiourea catalysts | Enantioselective Michael addition to introduce a chiral side chain onto the aromatic ring of an analogue. | nih.govacs.org |

| Atroposelective Synthesis | Controls the formation of axial chirality due to restricted bond rotation. | Chiral catalysts (e.g., isothioureas) with bulky substrates | Synthesis of analogues bearing bulky ortho-substituents on the phenyl ring, leading to stable atropisomers. | nih.gov |

These methodologies provide a robust toolkit for chemists to explore the vast chemical space of chiral analogues of this compound, paving the way for the discovery of new functionalities and applications.

Molecular Interactions and Mechanistic Research of 1 Cyclohexyl 3 2 Phenoxyphenyl Thiourea and Its Derivatives

Ligand-Target Binding Dynamics and Modulatory Effects (Non-Clinical)

In the realm of non-clinical research, the binding dynamics of thiourea (B124793) derivatives are crucial for understanding their potential as therapeutic agents. The interaction between a ligand, such as 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea, and its biological target is often characterized by a series of non-covalent interactions. These can include hydrogen bonds, hydrophobic contacts, and van der Waals forces, which collectively stabilize the enzyme-inhibitor complex. nih.gov

The structural features of these compounds, particularly the thiourea functional group with its electronegative sulfur and nitrogen atoms, play a pivotal role in their binding mechanisms. These atoms can act as ligands, chelating with metal ions present in the active sites of metalloenzymes. nih.gov The nature and position of substituent groups on the phenyl and cyclohexyl rings can significantly influence the binding affinity and selectivity. For instance, the absence of bulky attachments on the pharmacophore generally enhances the inhibitory activity by allowing easier entry into the substrate-binding pocket and avoiding unfavorable steric hindrance with nearby amino acid residues. nih.gov

Enzymatic Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Kinetics

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of conditions like Alzheimer's disease. nih.gov

Research into cholinesterase inhibitors often involves detailed kinetic studies to determine the mechanism and potency of inhibition. For instance, the inhibition of human AChE and BChE by organophosphates like cyclosarin (B1206272) has been studied in detail, revealing high bimolecular rate constants (k2) of 7.4 x 10⁸ M⁻¹ min⁻¹ and 3.8 x 10⁸ M⁻¹ min⁻¹, respectively. nih.gov The kinetics of inhibition can be complex, sometimes exhibiting a partial mixed type of competitive inhibition. nih.gov

The potency of cholinesterase inhibitors is often quantified by their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and their inhibition constants (Ki). For example, the experimental Alzheimer's therapeutic dihydrobenzodioxepine cymserine (B1245408) (DHBDC) demonstrated a Ki value of 2.22 nM for human BChE under a competitive inhibition model. nih.gov

Table 1: Kinetic Parameters of Selected Cholinesterase Inhibitors

| Inhibitor | Enzyme | Ki Value (nM) | Inhibition Type |

|---|---|---|---|

| Dihydrobenzodioxepine cymserine (DHBDC) | Human BChE | 2.22 | Competitive |

| Bisnorcymserine | Human BChE | 0.131 | Selective |

This table presents a selection of cholinesterase inhibitors and their kinetic parameters to illustrate the types of data generated in such studies. Data for this compound itself was not available in the search results.

Urease Enzyme Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamic acid. nih.gov Its inhibition is a target for the treatment of ulcers caused by Helicobacter pylori and other conditions. nih.gov Urease inhibitors can be classified as either active-site directed or mechanism-based. nih.gov

The mechanism of urease inhibition often involves the interaction of the inhibitor with the two nickel ions in the enzyme's active site. nih.govresearchgate.net Functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur can act as bidentate or tridentate ligands, forming stable complexes with the nickel ions. nih.gov The thiourea moiety, present in this compound, is a known pharmacophore for urease inhibition. Thiol compounds can inhibit urease by binding to the active site nickel and by forming mixed disulfides with a catalytically important cysteine residue. nih.gov

Research on Inhibition of Mycobacterial Enoyl Acyl Carrier Protein Reductase (InhA)

InhA is a crucial enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.comuniprot.org Inhibition of InhA disrupts this pathway, leading to the death of the bacterium. mdpi.com InhA is the primary target for the frontline anti-tuberculosis drug isoniazid. nih.gov

Direct inhibitors of InhA are of significant interest as they can circumvent the resistance mechanisms that affect prodrugs like isoniazid, which require activation by the mycobacterial enzyme KatG. nih.gov Research has focused on developing slow-onset, tight-binding inhibitors of InhA, as longer drug-target residence times are associated with better in vivo activity. nih.gov For example, the compound 2-(o-Tolyloxy)-5-hexylphenol (PT70) was identified as a slow, tight-binding inhibitor of InhA with a very low inhibition constant (Ki) of 22 pM and a long residence time of 24 minutes on the target. nih.gov

Crystal structure analysis of InhA in complex with inhibitors reveals that inhibition can be coupled to the ordering of an active site loop, which closes the substrate-binding pocket. nih.gov

Table 2: Inhibitors of Mycobacterium tuberculosis InhA

| Inhibitor | IC50 / Ki | Mechanism of Action |

|---|---|---|

| Arylamides | IC50 = 90 nM (for an optimized compound) | Direct inhibition, no enzymatic activation required. nih.gov |

| 2-(o-Tolyloxy)-5-hexylphenol (PT70) | Ki = 22 pM | Slow, tight-binding inhibitor with a long target residence time. nih.gov |

| Gravacridonediol | Ki = 600.24 nM | In silico predicted inhibitor with high binding affinity. mdpi.com |

Investigation of Matrix Metalloproteinase (MMP) Inhibition, with Emphasis on Gelatinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). scispace.com Gelatinases, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are key enzymes in processes like tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com

Inhibition of gelatinases is a therapeutic strategy being explored for various diseases, including cancer and osteoarthritis. mdpi.comnih.gov MMP inhibitors can be designed to target the catalytic domain or the hemopexin domain of the enzymes. nih.gov While numerous synthetic MMP inhibitors have been developed, many have faced challenges in clinical trials due to a lack of efficacy and adverse effects. nih.gov

Research has shown that elevated levels of MMP-2 and MMP-9 are present in osteoarthritic cartilage, suggesting their contribution to cartilage destruction. nih.gov In the context of cancer, gelatinase inhibitors have demonstrated the potential to reduce tumor progression and invasion. mdpi.com

Research into Inhibition of Protein Tyrosine Kinases (PTKs) and Other Kinases

Protein-tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. nih.gov Dysregulation of PTK activity is a hallmark of many cancers, making them an important target for anti-cancer drug discovery. nih.govnih.gov

The development of PTK inhibitors is a major focus of modern oncology research. These inhibitors can be designed to be selective for specific kinases, such as Bruton's tyrosine kinase (Btk), which is involved in B-cell signaling and is a target for autoimmune diseases and B-cell malignancies. nih.gov The discovery of selective and irreversible inhibitors for kinases like Btk represents a significant advancement in targeted therapy. nih.gov

Studies on Topoisomerase Inhibition

Thiourea derivatives have emerged as a significant class of compounds in anticancer research, with many exhibiting their effects through the inhibition of topoisomerases. eurekaselect.com These enzymes are crucial for managing DNA topology during various cellular processes, and their inhibition can lead to cell death in cancerous tissues. researchgate.net

Research has demonstrated that both urea and thiourea derivatives can act as DNA topoisomerase I and II-alpha inhibitors. acs.org For instance, a series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and their corresponding thioureas were synthesized and showed significant antiproliferative action by inhibiting these enzymes. acs.org The mechanism often involves the compound binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand, which ultimately leads to double-strand breaks and apoptosis. mdpi.com

Furthermore, hybrid molecules incorporating a thiourea pharmacophore have been designed to enhance topoisomerase inhibitory activity. For example, merging a 4-piperazinylquinoline fragment with a thiourea moiety resulted in compounds with potent antiproliferative effects attributed to topoisomerase inhibition. mdpi.com Similarly, new acridine–thiosemicarbazone derivatives have been synthesized and shown to inhibit topoisomerase IIα, with some derivatives exhibiting inhibition levels comparable to the well-known anticancer drug amsacrine. mdpi.com While direct studies on this compound are not available, the presence of the bulky cyclohexyl and phenoxyphenyl groups could facilitate interactions within the binding pockets of topoisomerases, a characteristic that is often associated with enhanced inhibitory activity. mdpi.com

Table 1: Examples of Thiourea Derivatives and their Topoisomerase Inhibitory Activity

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| N-3,3-diphenylpropyl-N'-phenylthioureas | Topoisomerase I & IIα | Antiproliferative action | acs.org |

| 4-piperazinylquinoline-thiourea hybrids | Topoisomerase | Potent antiproliferative activity | mdpi.com |

| Acridine-thiosemicarbazone derivatives | Topoisomerase IIα | Significant inhibition, comparable to amsacrine | mdpi.com |

Research on Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD+-dependent histone deacetylases that play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism. nih.gov Their dysregulation is implicated in several diseases, including cancer, making them an attractive target for therapeutic intervention. eurekaselect.com Thiourea-based compounds have been identified as a promising class of sirtuin inhibitors. nih.govacs.org

Compared to other sirtuin inhibitors like thioamides, thiourea derivatives offer several advantages, including easier synthesis, increased cell permeability, and lower cytotoxicity. nih.gov They are considered mechanism-based inhibitors, and research has identified Nε-thiocarbamoyl-lysine as a potent inhibitory warhead for SIRT1, SIRT2, and SIRT3. europeanreview.org Further studies have led to the development of even more potent analogues, such as Nε-methyl-thiocarbamoyl-lysine. europeanreview.org

Virtual screening and molecular docking studies have been instrumental in designing novel thiourea-based SIRT inhibitors. For example, a study on 1-benzoyl-3-methylthiourea derivatives identified compounds with predicted high inhibitory activity against SIRT1. mdpi.commdpi.com Another study reported that synthesized thiourea derivatives exhibited promising cytotoxicity against colon cancer cells, with IC50 values in the low micromolar range, comparable to established SIRT inhibitors. acs.org The inhibitory mechanism is believed to involve competitive binding to the sirtuin acylated substrate binding cleft. nih.gov

Table 2: Selected Thiourea-Based Sirtuin Inhibitors and their Activity

| Compound/Class | Target Sirtuin(s) | Potency (IC50) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Nε-thiocarbamoyl-lysine analogues | SIRT1, SIRT2, SIRT3 | Not specified | Mechanism-based inhibitory warhead | europeanreview.org |

| Nε-methyl-thiocarbamoyl-lysine | SIRT1, SIRT2, SIRT3 | ~2.5–18.4-fold stronger than lead | Stronger inhibitory warhead | europeanreview.org |

| Thiourea derivatives (MA-1 to MA-6) | Sirtuins | Single-digit micromolar | Cytotoxic against SW480 colon cancer cells | acs.org |

Studies on Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov Thiourea derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.netnih.gov

A study on chiral thiourea derivatives synthesized from different amino acids showed competitive inhibition against hCA I and hCA II isozymes, with KI values in the micromolar range. nih.gov Another study on a series of 1,3-disubstituted thiourea derivatives reported their inhibitory potency against hCA II, hCA IX, and hCA XII. researchgate.netnih.gov Some of these compounds exhibited IC50 values in the sub-micromolar to low micromolar range. researchgate.netnih.gov For instance, in one study, compounds 19 and 24 showed IC50 values of 0.725 µM and 1.24 µM, respectively, against hCA II. researchgate.netnih.gov

The mechanism of inhibition by these thiourea derivatives is thought to involve their interaction with the zinc ion in the active site of the enzyme, a key feature for catalysis. nih.gov However, some bulkier thiourea derivatives may bind to the enzyme in a manner similar to coumarins, at a site adjacent to the zinc ion. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Thiourea Derivatives

| Thiourea Derivative Class | hCA Isoform | Inhibition Constant (K_I) / IC50 | Reference |

|---|---|---|---|

| Chiral thioureas from amino acids | hCA I | 3.4 - 73.6 µM | nih.gov |

| Chiral thioureas from amino acids | hCA II | 8.7 - 144.2 µM | nih.gov |

| 1,3-disubstituted thioureas | hCA II | 0.725 - >10 µM | researchgate.netnih.gov |

| 1,3-disubstituted thioureas | hCA IX | 1.68 - >10 µM | researchgate.netnih.gov |

| Phthalazine substituted thioureas | hCA I | IC50: 6.40 µM (most potent) | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition Research in Cellular Models

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a key role in prostaglandin (B15479496) synthesis. nih.gov Inhibition of COX-2 is a well-established strategy for anti-inflammatory and anticancer therapies. eurekaselect.comnih.govnih.gov Several studies have explored the potential of thiourea derivatives as selective COX-2 inhibitors.

A series of novel thioureas bearing a sulfonamide moiety were synthesized and evaluated for their anticancer activity through COX-2 inhibition. eurekaselect.comnih.gov In this study, compound 5g was identified as the most selective COX-2 inhibitor. eurekaselect.com Molecular docking studies revealed that these compounds could fit into the COX-2 active site, suggesting a structural basis for their inhibitory activity. eurekaselect.comnih.gov Another study focused on pyrazole-thiourea-benzimidazole hybrids, which were found to be selective towards the COX-2 enzyme. acs.org

The anti-inflammatory effects of these compounds are often evaluated in cellular and in vivo models. For example, some thiourea derivatives showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema assay, a common model for acute inflammation. eurekaselect.com The presence of bulky and lipophilic groups, such as the cyclohexyl and phenoxyphenyl groups in this compound, could enhance binding to the hydrophobic channel of the COX-2 active site, a key interaction for potent and selective inhibition.

Table 4: COX-2 Inhibitory Activity of Thiourea Derivatives

| Derivative Class | Key Findings | Reference |

|---|---|---|

| Thioureas with sulfonamide moiety | Compound 5g showed the most selective COX-2 inhibitory activity. | eurekaselect.comnih.gov |

| Pyrazole-thiourea-benzimidazole hybrids | Found to be selective towards COX-2 protein. | acs.org |

| 1,5-diarylimidazole derivatives with thioalkyl group | Moderate inhibition of COX-2. | nih.gov |

Receptor Binding and Modulatory Research (e.g., Neuropeptide Y5 Receptor Antagonism Studies on Analogues)

The neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor implicated in the regulation of food intake, making it a target for the development of anti-obesity drugs. scinews.uznih.gov While direct studies on this compound as an NPY Y5 receptor antagonist are not available, research on structurally related urea and other analogues provides valuable insights.

A study on a novel series of ureido NPY Y5 receptor antagonists derived from a biphenylurea lead identified cyclohexylurea (B1359919) 21c as a potent antagonist. nih.gov This compound demonstrated excellent pharmacokinetic properties and an anti-obesity profile in animal models. nih.gov The cyclohexane (B81311) group was also found to be essential in another series of pyridine (B92270) hydrazide derivatives for potent binding to the hY5 receptor, indicating the importance of proper spacing between different moieties of the molecule. scinews.uz

Furthermore, the replacement of an aryl ring with a cyclohexyl ring in a series of 2,4-diaryl-1H-imidazole Y5 antagonists led to compounds with improved oral pharmacokinetic profiles and reduced off-target effects. nih.gov This highlights the favorable properties that a cyclohexyl group can confer to NPY Y5 receptor antagonists. Given that urea and thiourea are isosteres, it is plausible that this compound could exhibit similar antagonistic activity at the NPY Y5 receptor.

Research into DNA-Binding Properties of Thiourea Metal Complexes

The interaction of small molecules with DNA is a fundamental aspect of the mechanism of action for many anticancer drugs. Thiourea derivatives can act as ligands, forming stable complexes with various metal ions. These metal complexes have been shown to bind to DNA through different modes, including intercalation and groove binding, and can induce DNA cleavage. europeanreview.orgmdpi.comnih.govnih.govresearchgate.netnih.gov

For example, copper(II) and zinc(II) complexes of a 2,5-diphenyl nih.govacs.orgnih.govoxadiazole derivative have been shown to be effective DNA binders. researchgate.net Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, are commonly used to investigate the binding affinity and mode of interaction of these complexes with DNA. nih.govnih.gov The binding constants (Kb) for some metal complexes of thiourea derivatives with calf thymus DNA (CT-DNA) have been found to be in the range of 10^4 to 10^5 L mol-1, indicating strong binding. europeanreview.orgnih.gov

The mechanism of DNA binding can involve hydrogen bonding and intercalation. europeanreview.orgnih.gov Some metal complexes of thiourea derivatives have also been shown to cleave supercoiled plasmid DNA, a property that is often enhanced in the presence of a reducing agent. nih.gov The cytotoxic effects of these metal complexes are often correlated with their DNA binding and cleavage abilities. mdpi.comresearchgate.netnih.gov The coordination of a metal to a thiourea ligand can significantly enhance its biological activity. mdpi.comresearchgate.net

Table 5: DNA Interaction of Metal Complexes of Thiourea Derivatives

| Metal Complex | DNA Interaction Mode | Key Findings | Reference(s) |

|---|---|---|---|

| Copper(II) and Zinc(II) complexes | Effective DNA binders | Correlated with in vitro cytotoxic activity | researchgate.net |

| Various metal complexes | Intercalation and hydrogen bonding | Strong binding to CT-DNA (Kb ~10^4-10^5 L mol-1) | europeanreview.orgnih.gov |

| Enantiopure copper(II) complex | Intercalation | Higher DNA binding and cleavage ability than the ligand | nih.gov |

Molecular Signaling Pathway Modulation Investigations (Non-Clinical)

Thiourea derivatives have been shown to modulate various molecular signaling pathways, which underlies their diverse pharmacological activities, particularly their anticancer effects. mdpi.com These compounds can influence pathways involved in cell proliferation, apoptosis, and angiogenesis. mdpi.com

For instance, some thiourea derivatives have been found to induce cell cycle arrest, a common mechanism for anticancer agents. mdpi.com A study on new N-acyl thiourea derivatives revealed that the tested compounds induced a G0/G1 phase cell arrest in mammalian cells, warranting further investigation into the specific molecular pathways involved. mdpi.com

The anticancer activity of thiourea derivatives is often attributed to their ability to act as non-selective kinase inhibitors, affecting multiple signaling pathways where kinases are overexpressed. nih.gov Sorafenib, a diaryl urea, is a prime example of a drug that inhibits several kinases involved in tumor progression. nih.gov Furthermore, thiourea derivatives have been found to target pathways that limit angiogenesis, the formation of new blood vessels that is crucial for tumor growth. mdpi.com While the specific signaling pathways modulated by this compound have not been elucidated, the existing literature on related compounds suggests that it could potentially impact key cancer-related signaling cascades.

Metal Complexation Research and Coordination Chemistry of this compound and Its Derivatives

While direct research on the metal complexation and coordination chemistry of this compound is not extensively documented in publicly available literature, the coordination behavior of this ligand can be inferred from studies on analogous thiourea derivatives. Thioureas are versatile ligands due to the presence of multiple donor atoms—sulfur, nitrogen, and in this specific case, a potential oxygen donor from the phenoxy group. researchgate.net This allows for a variety of coordination modes, including monodentate, bidentate, and potentially polydentate chelation. researchgate.net

The coordination chemistry of thiourea derivatives is largely dictated by the nature of the substituents on the nitrogen atoms and the identity of the metal ion. researchgate.netcardiff.ac.uk Generally, thioureas coordinate to metal ions through the soft sulfur atom. wikipedia.org However, the presence of other functional groups can lead to the formation of more stable chelate rings.

In the case of this compound, coordination is expected to primarily involve the thiocarbonyl sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. The ether oxygen of the phenoxyphenyl group could also participate in coordination, leading to a tridentate ligand. The specific coordination mode would depend on the metal ion's properties, such as its hardness or softness according to the Hard and Soft Acids and Bases (HSAB) theory, as well as steric factors. cardiff.ac.uk

Studies on structurally related N-acyl and N-aroyl-N'-substituted thioureas have shown that these ligands often act as bidentate ligands, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur. For this compound, which lacks a carbonyl group, bidentate coordination is more likely to occur through the sulfur and a nitrogen atom. Research on copper(II) complexes with 1,3-disubstituted thiourea derivatives revealed bidentate coordination via the thiocarbonyl sulfur and a deprotonated nitrogen atom of the thiourea moiety. mdpi.com

The cyclohexyl group is generally considered to be an electron-donating and sterically bulky group, which can influence the stability and geometry of the resulting metal complexes. The 2-phenoxyphenyl substituent, with its ether linkage, introduces the possibility of O-coordination, which could lead to the formation of larger and potentially more stable chelate rings.

While specific experimental data for metal complexes of this compound is not available, the table below summarizes the typical coordination behavior observed for related thiourea derivatives with various metal ions. This provides a predictive framework for the potential coordination chemistry of the title compound.

| Metal Ion | Typical Coordination Mode | Donor Atoms | Observed Geometry | Reference |

| Platinum(II) | Bidentate | S, N | Square Planar | waikato.ac.nz |

| Ruthenium(II) | Bidentate | S, N | Octahedral (in piano-stool complexes) | waikato.ac.nz |

| Iridium(III) | Bidentate | S, N | Octahedral (in piano-stool complexes) | waikato.ac.nz |

| Rhodium(III) | Bidentate | S, N | Octahedral (in piano-stool complexes) | waikato.ac.nz |

| Copper(II) | Bidentate | S, N | Varies (e.g., distorted square planar) | mdpi.com |

| Silver(I) | Monodentate/Bridging | S | Linear or higher coordination | nih.gov |

| Gold(I) | Monodentate | S | Linear | nih.gov |

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 2 Phenoxyphenyl Thiourea Derivatives

Rational Design and Synthesis of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea Analogues

The rational design of this compound analogues is often predicated on existing knowledge of a biological target, such as an enzyme's active site or a receptor's binding pocket. researchgate.netnih.gov Modifications are planned to enhance interactions with specific residues, improve physicochemical properties, and increase target affinity and selectivity. For instance, based on the crystal structure of a target protein, functional groups may be introduced to form hydrogen bonds or occupy hydrophobic cavities. researchgate.net

The synthesis of these analogues typically follows established chemical routes for N,N'-disubstituted thioureas. A common and efficient method involves the reaction of a corresponding isothiocyanate with a primary amine. For the synthesis of the parent compound and its analogues, this generally involves one of two primary pathways:

Pathway A: Reaction of 2-phenoxyaniline (B124666) with cyclohexyl isothiocyanate.

Pathway B: Reaction of cyclohexylamine (B46788) with 2-phenoxyphenyl isothiocyanate. mdpi.com

A prevalent synthetic strategy is the one-pot reaction of amines with corresponding isothiocyanates in a suitable solvent like acetone (B3395972) or ethanol. nih.govmdpi.com This method is valued for its simplicity and ability to generate a wide diversity of substituted thioureas with high yields. mdpi.com For example, a general procedure involves converting an appropriate aniline (B41778) derivative into an isothiocyanate, which is then condensed with cyclohexylamine to yield the final thiourea (B124793) product. researchgate.net Multicomponent reactions using isocyanides, amines, and elemental sulfur are also being explored as a more sustainable synthetic approach.

Impact of Substituent Modifications on Molecular Activity

Role of the Cyclohexyl Moiety in Activity

The cyclohexyl group is a common substituent in bioactive compounds, valued for its lipophilic nature and rigid, three-dimensional structure. In the context of thiourea derivatives, this moiety often serves to anchor the ligand into a hydrophobic pocket within the biological target. researchgate.net Its conformational flexibility, while limited, can allow it to adopt an optimal orientation for binding.

Studies on various thiourea derivatives highlight the importance of the N-substituent's nature. For example, replacing an aromatic phenyl ring with a cyclohexyl group can lead to a decrease in certain activities, suggesting that the aromaticity and planarity of the substituent play a crucial role in specific molecular interactions. nih.gov However, in other cases, the bulky and lipophilic cyclohexyl group is essential for activity. In a series of N,N'-disubstituted thiourea derivatives evaluated for urease inhibition, the presence of alkyl groups like cyclohexyl was a key feature of active compounds. nih.govdergipark.org.tr The non-planar structure of the cyclohexyl ring can provide a different vector for substitution compared to a flat aryl ring, allowing for exploration of different regions of a binding site.

Influence of the Phenoxyphenyl Group on Potency and Selectivity

The position of the phenoxy group on the phenyl ring (i.e., ortho, meta, or para) is critical. The ortho-substitution in this compound places the bulky phenoxy group adjacent to the thiourea linkage, which can sterically influence the conformation of the entire molecule and its interaction with target proteins. This steric hindrance can enforce a specific rotational angle (torsion) around the N-aryl bond, which may be beneficial or detrimental to activity depending on the target's topology.

Effects of Substitutions on Aryl Rings

For instance, studies on N-benzoyl-N'-phenylthiourea derivatives showed that adding chloro-substituents to the phenyl ring significantly influenced cytotoxic activity against cancer cells. Similarly, in a series of thiourea derivatives evaluated for antimicrobial activity, the presence and position of fluorine atoms on a phenyl ring were critical, with compounds bearing a single fluorine atom showing the best antibacterial effect, while those with three fluorines had the most potent antifungal activity.

The following table presents data from an analogous series of 1-aryl-3-phenylurea derivatives, illustrating how substitutions on the terminal aryl ring affect antiproliferative activity against the A549 lung cancer cell line. While not the exact cyclohexyl-phenoxyphenyl series, it provides a representative example of SAR principles.

| Compound ID | Aryl Substituent (R) | IC₅₀ (μM) against A549 Cells |

|---|---|---|

| 7a | 4-F | 10.21 ± 1.12 |

| 7b | 4-Cl | 4.72 ± 0.65 |

| 7c | 4-Br | 5.81 ± 0.93 |

| 7d | 4-CH₃ | > 50 |

| 7e | 4-OCH₃ | > 50 |

| 7u | 4-Cl (on a different scaffold) | 2.39 ± 0.10 |

Note: Data is adapted from a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives to illustrate SAR principles. The IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation.

As shown in the table, halogen substitutions at the para-position (compounds 7a, 7b, 7c) generally confer potent activity, with the 4-chloro substituent being particularly effective. In contrast, electron-donating groups like methyl (7d) and methoxy (B1213986) (7e) lead to a significant loss of activity. This suggests that electron-withdrawing properties on the terminal phenyl ring are favorable for the antiproliferative activity of this scaffold.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore model for this scaffold identifies the essential spatial arrangement of features required for biological activity. Based on SAR studies of various thiourea derivatives, the key pharmacophoric features can be defined. nih.gov These typically include:

Hydrogen Bond Donors: The two N-H protons of the thiourea group are critical hydrogen bond donors, often interacting with key residues like glutamate (B1630785) or serine in an enzyme's active site. researchgate.net

Hydrogen Bond Acceptor: The sulfur atom (S) of the thiocarbonyl group acts as a hydrogen bond acceptor.

Hydrophobic/Aromatic Regions: The cyclohexyl ring provides a critical hydrophobic feature. researchgate.net The two phenyl rings of the phenoxyphenyl moiety serve as aromatic and hydrophobic regions, likely involved in pi-stacking or hydrophobic interactions. researchgate.net

Defined Spatial Arrangement: The relative orientation and distance between these features, governed by the thiourea linker and the ether bridge, are crucial for fitting into the biological target.

Molecular docking studies on related thiourea compounds have helped visualize these interactions, confirming that the thiourea core often forms key hydrogen bonds while the terminal hydrophobic groups occupy specific pockets in the target protein. nih.gov

Development of Predictive Structure-Activity Relationship Models

To quantify the relationship between the chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate variations in physicochemical properties (descriptors) of the analogues with their observed biological activities (e.g., IC₅₀ values).

For thiourea derivatives, QSAR studies have identified several important descriptors that predict activity:

Hydrophobicity (logP): This descriptor often shows a correlation with activity, indicating the importance of the compound's ability to cross cell membranes or bind to hydrophobic sites.

Electronic Parameters: Descriptors like Hammett constants (σ) or atomic partial charges can quantify the electronic influence of substituents on the aryl rings.

Steric/Topological Descriptors: Properties such as molar refractivity (MR), molecular weight, or topological surface area are used to model the influence of substituent size and shape on binding.

A typical QSAR equation might take the form: Log(1/IC₅₀) = a(logP) + b(σ) + c*(MR) + d. Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts.

Computational Chemistry and Molecular Modeling of 1 Cyclohexyl 3 2 Phenoxyphenyl Thiourea

Quantum Chemical Studies on Conformational Analysis and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Techniques like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) provide detailed insights into the conformational preferences and electronic distribution of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea.

Conformational analysis of related thiourea (B124793) derivatives reveals that the thiourea moiety can adopt different geometries, often stabilized by intramolecular hydrogen bonds. For instance, in a study of 1-cyclohexyl-3-(2-furoyl)thiourea, a trans-cis geometry of the thiourea group was stabilized by an intramolecular hydrogen bond, forming a pseudo-S(6) planar ring. nih.gov Similar interactions are plausible for this compound, where the phenoxy group could influence the conformational equilibrium. The cyclohexyl ring itself typically exists in a chair conformation, which is the global minimum energy state. ccsenet.org

DFT calculations are also employed to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the chemical reactivity and bioactivity of a molecule. For mixed ligand complexes of Pd(II) and Pt(II) with 1-cyclohexyl-3-phenylthiourea, DFT calculations at the B3LYP/6-31G(d,p) level have been used to understand intermolecular interactions and supramolecular assembly. researchgate.net Such studies provide a foundation for understanding how this compound might interact with its environment.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein.

For thiourea derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, docking studies have been performed on thiourea derivatives as potential inhibitors of enzymes like urease, cyclooxygenase-2 (COX-2), and various kinases. nih.govumpr.ac.id In a study on thiourea derivatives as estrogen receptor alpha (ERα) inhibitors for breast cancer therapy, molecular docking revealed strong binding affinities and key interactions with ERα residues, suggesting their potential as modulators of this receptor. umpr.ac.id

While specific docking studies for this compound are not extensively reported in the provided context, the general approach would involve identifying potential protein targets based on the compound's structural features and then using docking software to predict its binding pose and affinity. The results of such simulations can guide the design of more potent and selective analogues.

Molecular Dynamics Simulations to Investigate Ligand-Target Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe conformational changes and the persistence of key interactions identified in docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized analogues.

QSAR studies have been successfully applied to various classes of compounds, including thiourea derivatives. For example, 2D and 3D-QSAR models have been developed for benzo[c]phenanthridine (B1199836) analogues to predict their topoisomerase I inhibitory activity and cytotoxicity. nih.gov These models use various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to correlate with biological activity. A robust QSAR model, validated by statistical methods, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the cyclohexyl, phenyl, and phenoxy moieties to build a predictive model for a specific biological activity.

Pharmacophore Modeling and Virtual Screening Applications in Thiourea Research

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening to identify new molecules with the potential for similar activity.

This approach has been effectively used in thiourea research. For instance, a pharmacophore-based virtual screening of a library of pyrrolizines bearing urea (B33335)/thiourea moieties led to the identification of potent cytotoxic agents. nih.govnih.govtandfonline.com The pharmacophore model is typically generated based on a set of active ligands or the ligand-binding site of a target protein. tandfonline.com This technique allows for the rapid identification of diverse chemical scaffolds that fit the required pharmacophoric features, thereby broadening the scope of potential drug candidates. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies for Research Compound Profiling

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable properties, thus reducing the likelihood of late-stage failures. researchgate.netwisdomlib.orgyoutube.com

Various computational models and online tools are available to predict a wide range of ADMET properties. researchgate.netresearchgate.net For thiourea derivatives, in silico ADMET studies are routinely performed. For example, studies on urea/thiourea derivatives from gabapentin (B195806) and phenoxyphenyl-thiazole-Schiff base derivatives included theoretical ADMET predictions. nih.govresearchgate.netresearchgate.net These predictions often assess parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. umpr.ac.idresearchgate.net The results of these in silico analyses help in prioritizing compounds for further experimental evaluation and in guiding the design of molecules with improved drug-like properties. researchgate.netoptibrium.com

Advanced Research Applications and Characterization Methodologies

In Vitro Biological Activity Profiling for Mechanistic Insights (Excluding Clinical Outcomes)

In vitro studies are fundamental in determining the biological potential of a compound. These laboratory-based assays provide initial insights into how a substance may interact with biological systems at the cellular and molecular level, without involving living organisms.

Cell-based assays are crucial for understanding a compound's effect on cell proliferation and viability. For thiourea (B124793) derivatives, these assays are often the first step in identifying potential anticancer properties. researchgate.net Researchers typically utilize established cancer cell lines to assess the compound's ability to inhibit cell growth.

A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. A reduction in metabolic activity in the presence of the test compound suggests a cytotoxic or cytostatic effect. For instance, in studies on other novel 1-benzoyl-3-methyl thiourea derivatives, the MTT assay was used to determine their in vitro cytotoxicity against HeLa cell lines, with results expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth). researchgate.net

Table 1: Illustrative Data from Cell-Based Assays on Related Thiourea Derivatives (Note: This data is for other thiourea compounds and is presented for illustrative purposes only, as no specific data exists for 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea.)

| Compound Series | Cell Line | Assay | Endpoint | Illustrative Result |

| 1-Benzoyl-3-methyl thiourea derivatives | HeLa | MTT | IC₅₀ | 160–383 µg/mL researchgate.net |

To understand the mechanism of action, biochemical assays are employed to determine if a compound directly interacts with its intended molecular target. nih.gov These assays are critical for confirming that a drug candidate engages its target within a cellular context, which is a key step in drug discovery. nih.gov

Methods for assessing target engagement include:

Enzyme Fragment Complementation (EFC): This technique can measure compound binding to a protein target through changes in protein stability or half-life, providing a quantitative measure of engagement inside the cell. nih.gov

Radioligand-Displacement Assays: These assays measure the ability of a compound to displace a known radiolabeled ligand that binds to the target protein. dergipark.org.tr

Biochemical assays can also elucidate the pathways through which a compound exerts its effects. For example, if a thiourea derivative is hypothesized to be a kinase inhibitor, assays measuring the phosphorylation status of the target kinase and its substrates can confirm this activity. dergipark.org.tr

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal, Antituberculosis)

Thiourea derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities. mdpi.com Research in this area is vital for the discovery of new agents to combat infectious diseases.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values. mdpi.com

For example, studies on various thiourea derivatives have reported their MIC values against a range of bacterial and fungal pathogens. mdpi.com Although no MIC data exists for this compound, research on other thioureas shows activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Table 2: Example MIC Data for an Analogous Thiourea Derivative (Note: The following data is for a different thiourea compound and is for illustrative purposes only.)

| Compound | Pathogen | MIC (µg/mL) |

| Compound 2 (a thiourea derivative) | E. faecalis | 40 - 50 mdpi.com |

| Compound 2 (a thiourea derivative) | P. aeruginosa | 40 - 50 mdpi.com |

| Compound 2 (a thiourea derivative) | S. typhi | 40 - 50 mdpi.com |

| Compound 2 (a thiourea derivative) | K. pneumoniae | 40 - 50 mdpi.com |

Antimicrobial research often focuses on specific pathogenic strains of high clinical relevance, including multidrug-resistant varieties. Thiourea derivatives have been evaluated against a wide array of pathogens. mdpi.com

Examples of pathogenic strains tested with other thiourea compounds include:

Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Mycobacterium tuberculosis. mdpi.comresearchgate.net

Fungi: Candida albicans and other Candida species. mdpi.com

Research into the antitubercular activity of arylthiourea derivatives, for instance, has identified compounds with potent activity against M. tuberculosis H37Ra, with some exhibiting MIC values as low as 0.09 µg/mL. researchgate.net

Antioxidant Activity Research

Many thiourea derivatives have been investigated for their antioxidant properties, which is the ability to neutralize harmful free radicals in the body. mdpi.comhueuni.edu.vn

Several chemical assays are commonly used to evaluate antioxidant capacity in vitro:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. hueuni.edu.vn

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation by the antioxidant compound. hueuni.edu.vn

Ferric Reducing Antioxidant Power (FRAP) Assay: This test measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). dergipark.org.tr

In studies of other thiourea derivatives, such as 1,3-bis(3,4-dichlorophenyl) thiourea, significant antioxidant activity was demonstrated with IC₅₀ values of 52 µg/mL in the ABTS assay and 45 µg/mL in the DPPH assay. mdpi.com

Free Radical Scavenging Assays (e.g., DPPH, NO)

The thiourea moiety is a cornerstone for antioxidant activity, enabling compounds that contain it to act as potent free radical scavengers. researchgate.net Thiourea derivatives are recognized for their ability to capture superoxide (B77818) radical anions (O₂•-) and hydroxyl radicals (OH•). researchgate.net The antioxidant potential of these derivatives is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) scavenging assays.

The DPPH assay is a common in vitro method to determine a compound's ability to act as a hydrogen donor or free radical scavenger. The DPPH radical is a stable free radical with a deep violet color. When it reacts with an antioxidant, it is reduced to the pale yellow hydrazine, and the color change is measured spectrophotometrically. hueuni.edu.vn While specific DPPH scavenging data for this compound is not extensively detailed in available literature, related thiourea derivatives have demonstrated significant activity. For instance, 1,3-diphenyl-2-thiourea (DPTU) shows an IC₅₀ value of 0.710 ± 0.001 mM in the DPPH assay. hueuni.edu.vn

The Nitric Oxide (NO) scavenging assay assesses the ability of a compound to inhibit nitric oxide radicals. In this method, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent. researchgate.net Effective scavenger molecules can compete with oxygen, reducing the production of nitric oxide. researchgate.net

The general mechanism for the antioxidant action of thiourea derivatives is believed to be through the hydrogen atom transfer (HAT) process, which is often favored over the single electron transfer (SET) mechanism. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another important method for evaluating the antioxidant capacity of a compound. This test measures the ability of an antioxidant to reduce the ferric (Fe³⁺) to ferrous (Fe²⁺) ion. The reduction is monitored by measuring the formation of a colored ferrous complex. Studies on various thiourea derivatives have shown significant antioxidant capacity using the FRAP assay, indicating their potential to act as reducing agents. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide a detailed map of the molecule's atomic connectivity and functional groups. The synthesis of such a compound typically involves the reaction between 2-phenoxyaniline (B124666) and cyclohexyl isothiocyanate. beilstein-journals.orgchemicalpapers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons.

Aromatic Protons: The protons on the two phenyl rings of the phenoxy group would appear in the downfield region, typically between 6.8 and 7.5 ppm.

Cyclohexyl Protons: The protons of the cyclohexyl group would produce a complex set of signals in the upfield region, generally between 1.1 and 3.7 ppm. beilstein-journals.org The proton attached to the nitrogen-bearing carbon would be the most downfield of this group.

N-H Protons: The two N-H protons of the thiourea linkage would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In related thiourea structures, these peaks are often observed in the region of 7.5 to 9.5 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Thiourea Carbonyl (C=S): This carbon is highly deshielded and typically resonates in the range of 170-185 ppm.

Aromatic Carbons: The carbons of the phenoxyphenyl group are expected to appear between 115 and 160 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would be found in the upfield region, generally between 24 and 60 ppm. For cyclohexyl isothiocyanate, signals are observed at approximately 24.7, 25.5, 32.8, and 57.5 ppm. chemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic (C₆H₅O-C₆H₄) | 6.8 - 7.5 | 115 - 160 |

| Cyclohexyl (C₆H₁₁) | 1.1 - 3.7 | 24 - 60 |

| Thiourea (NH-C=S-NH) | 7.5 - 9.5 | 170 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

N-H Stretching: The N-H bonds of the thiourea group typically show stretching vibrations in the region of 3100-3400 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl group (C=S) vibration is often complex due to coupling with other vibrations, but it generally gives rise to absorptions in the 1300-1400 cm⁻¹ and 700-850 cm⁻¹ regions.

C-N Stretching: The C-N stretching vibrations of the thiourea moiety are typically observed in the 1450-1550 cm⁻¹ range.

Aromatic C=C Stretching: These vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkage of the phenoxy group will show a strong absorption band around 1200-1250 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3100 - 3400 |

| Aromatic C-H (stretch) | > 3000 |

| Aliphatic C-H (stretch) | < 3000 |

| C=C (aromatic stretch) | 1400 - 1600 |

| C-N (stretch) | 1450 - 1550 |

| C=S (stretch) | 700 - 1400 |

| C-O-C (ether stretch) | 1200 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₉H₂₂N₂OS), the calculated molecular weight is approximately 326.46 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Common fragmentation patterns for thioureas involve cleavage on either side of the thiocarbonyl group, which would lead to fragments corresponding to the cyclohexyl isothiocyanate and 2-phenoxyaniline moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2-phenoxyphenyl group in the compound contains aromatic rings, which are expected to exhibit characteristic π → π* transitions. These transitions typically result in strong absorption bands in the ultraviolet region, generally below 350 nm. The thiocarbonyl group (C=S) can also show a weak n → π* transition at longer wavelengths.

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. For thiourea derivatives, this technique provides crucial insights into molecular conformation, bond lengths, bond angles, and non-covalent interactions such as hydrogen bonding, which govern the crystal packing and macroscopic properties of the material.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. For instance, studies on compounds like 1-cyclohexyl-3-(2-furoyl)thiourea and 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea (Diafenthiuron) reveal common structural motifs. researchgate.netnih.gov

Key structural features typically observed in such derivatives include:

Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the oxygen of the phenoxy group are potential acceptors. Intramolecular hydrogen bonds, for example between an N-H proton and the ether oxygen, can stabilize the molecular conformation. nih.gov Intermolecular N-H···S=C hydrogen bonds are a hallmark of thiourea crystal structures, often leading to the formation of centrosymmetric R²₂(8) ring motifs, which link molecules into dimers or extended chains. researchgate.net

The table below summarizes crystallographic data for a representative thiourea derivative, illustrating the type of information obtained from such studies.

| Parameter | Value for 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea researchgate.net |

|---|---|

| Chemical Formula | C23H32N2OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Dihedral Angle | 73.18 (6)° (between phenyl and diisopropylphenyl rings) |

| Hydrogen Bonding Motif | N—H⋯S bonds forming R²₂(8) inversion dimers |

These solid-state studies are fundamental to understanding structure-property relationships and for the rational design of new materials with desired characteristics.

Fluorescence Characteristics and Potential as Research Probes (e.g., Metal Ion Sensing)